molecular formula C18H21ClF2N4O B1667323 1-Butanone, 1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)-, monohydrochloride CAS No. 99931-58-5

1-Butanone, 1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)-, monohydrochloride

Cat. No. B1667323
CAS RN: 99931-58-5
M. Wt: 382.8 g/mol
InChI Key: LTVFXGPMWFISAZ-UHFFFAOYSA-N
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Description

BMY-14786 is the ketone metabolite of BMY-14802 --- a sigma receptor ligand that prevents methamphetamine-induced dopaminergic neurotoxicity via interactions at dopamine receptors.

Scientific Research Applications

Sigma Receptor Antagonist and 5-HT1A Receptor Agonist Properties

  • Sigma Receptor Antagonist : This compound, known as BMY-14802 (BMS-181100), acts as a sigma receptor antagonist and exhibits potential antipsychotic activity. It also binds to 5-HT1A receptors, suggesting agonist properties in vivo. In rats, BMY-14802 modulates extracellular serotonin levels in the dorsal raphe and hippocampus, indicating potential anxiolytic effects (Matos, Korpinen, & Yocca, 1996).

Antitumor Activity

  • Novel Pyrimidinyl Pyrazole Derivatives : Compounds related to 1-Butanone, 1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)-, monohydrochloride have been synthesized and evaluated for their antitumor activity. Certain derivatives demonstrated potent cytotoxicity against tumor cells, suggesting potential as antitumor agents (Naito et al., 2005).

Cognitive Dysfunction Improvement

  • Effect on Cognitive Dysfunction : Studies have shown that sigma receptor ligands like BMY-14802 can improve phencyclidine-induced cognitive dysfunction in rats. This suggests potential therapeutic applications for cognitive impairments related to certain mental health conditions (Ogawa, Okuyama, Araki, & Otomo, 1994).

Neuroleptic Activity

  • Neuroleptic Properties : Certain derivatives of 1-Butanone, 1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)-, monohydrochloride have been synthesized and shown to exhibit potent neuroleptic activity, with some compounds displaying comparable effects to haloperidol, a well-known antipsychotic drug (Sato et al., 1978).

Drug Intermediates Synthesis

  • Biocatalytic Synthesis of Drug Intermediates : This compound has been used in the biocatalytic synthesis of chiral intermediates for pharmaceutical drug candidates, including antipsychotic agents and β-blockers. Its transformation into various derivatives highlights its versatility in drug development (Patel, Hanson, Banerjee, & Szarka, 1997).

Synthesis of Fluoro-Indole Derivatives

  • Fluoro-Indole Derivatives : The synthesis of fluoro-indole derivatives related to this compound has been explored, indicating potential applications in the development of new pharmacological agents (Haynes & Swigor, 1994).

properties

CAS RN

99931-58-5

Product Name

1-Butanone, 1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)-, monohydrochloride

Molecular Formula

C18H21ClF2N4O

Molecular Weight

382.8 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-one;hydrochloride

InChI

InChI=1S/C18H20F2N4O.ClH/c19-15-5-3-14(4-6-15)17(25)2-1-7-23-8-10-24(11-9-23)18-21-12-16(20)13-22-18;/h3-6,12-13H,1-2,7-11H2;1H

InChI Key

LTVFXGPMWFISAZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=NC=C(C=N3)F.Cl

Canonical SMILES

C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=NC=C(C=N3)F.Cl

Appearance

Solid powder

Other CAS RN

99931-58-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

alpha(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine-butanone hydrochloride
BMY 14786
BMY-14786

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butanone, 1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)-, monohydrochloride
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1-Butanone, 1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)-, monohydrochloride
Reactant of Route 3
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1-Butanone, 1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)-, monohydrochloride
Reactant of Route 4
1-Butanone, 1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)-, monohydrochloride
Reactant of Route 5
Reactant of Route 5
1-Butanone, 1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)-, monohydrochloride
Reactant of Route 6
1-Butanone, 1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)-, monohydrochloride

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